

Quinoxaline Derivatives: A Comparative Analysis of Binding Affinities from Molecular Docking Studies

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Compound of Interest

Compound Name: *6-Nitroquinoxaline*

Cat. No.: *B1294896*

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For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the binding affinities of various quinoxaline derivatives, elucidated through molecular docking studies. Quinoxaline scaffolds are a significant class of nitrogen-containing heterocyclic compounds, which have garnered substantial attention in medicinal chemistry due to their broad pharmacological activities.^[1] Their structural versatility allows for modifications that can lead to potent and selective inhibitors of various protein targets implicated in diseases like cancer.^[1] This guide synthesizes data from multiple studies to provide a comparative look at their efficacy against key protein targets.

Comparative Analysis of Binding Affinities

The following tables summarize key quantitative data from various molecular docking studies, offering a comparative perspective on the efficacy of different quinoxaline derivatives against their respective protein targets.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

A study on novel quinoxaline derivatives targeting the EGFR receptor (PDB ID: 4HJO) revealed a range of binding energies.^[2] There appears to be a strong correlation between the calculated binding affinity and the experimentally determined anticancer activity.^[2]

Compound ID	Binding Energy (kcal/mol)	IC50 (µM) against HeLa cells
IVa	-11.18	3.89 ± 0.45
IVb	-11.82	3.40 ± 0.13
IVd	-12.03	3.20 ± 1.32
IVh	-11.04	-
IVi	-11.11	5.13 ± 1.85

Table 1: Binding energies and IC50 values of quinoxaline derivatives against EGFR.[2]

Another study focused on quinoxalinone derivatives as inhibitors of the EGFR triple mutant (L858R/T790M/C797S) and provided the following data.[2]

Compound ID	Predicted Binding Energy (kcal/mol)	IC50 (nM)
CPD4	< -7.0	3.04 ± 1.24
CPD15	< -7.0	6.50 ± 3.02
CPD16	< -7.0	10.50 ± 1.10
CPD21	< -7.0	3.81 ± 1.80
Osimertinib	-7.4	8.93 ± 3.01

Table 2: Binding energies and IC50 values of quinoxalinone derivatives against a mutant EGFR.[2]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

Molecular docking studies of quinoxaline derivatives targeting the VEGFR-2 active site (PDB ID: 2OH4) have also been conducted.[1][2]

Compound ID	Binding Affinity (kcal/mol)
I	-8.7
II	-8.5
III	-8.3
IV	-8.2
V	-8.1

Table 3: Binding affinities of quinoxaline derivatives against VEGFR-2.[2]

Dual EGFR and Cyclooxygenase-2 (COX-2) Inhibitors

Some quinoxaline derivatives have been investigated as dual inhibitors of EGFR (PDB ID: 1M17) and COX-2 (PDB ID: 3LN1).[1]

Experimental Protocols: Molecular Docking

The in-silico molecular docking studies cited in this guide generally adhere to a standardized workflow.[1] The methodologies are crucial for understanding the validity and implications of the presented data.[1]

General Molecular Docking Protocol

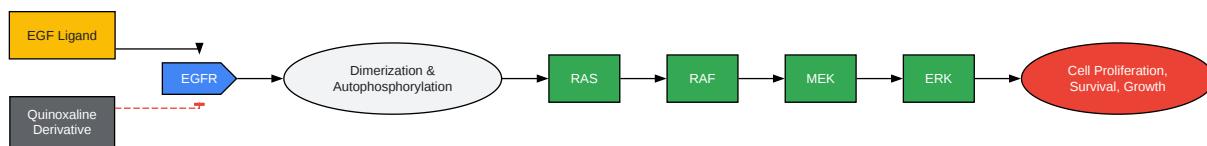
A typical molecular docking protocol for quinoxaline derivatives involves the following steps:

- Target Protein Preparation:
 - Selection and Retrieval: The 3D crystal structure of the target protein is identified and downloaded from the Protein Data Bank (PDB). Common targets for quinoxaline derivatives include VEGFR-2 (PDB ID: 2OH4), EGFR (PDB ID: 1M17, 4HJO), and COX-2 (PDB ID: 3LN1).[3]
 - Protein Clean-up: All non-essential molecules, such as water, co-crystallized ligands, and other heteroatoms not part of the protein, are removed from the PDB file.[3]
- Ligand Preparation:

- The three-dimensional structures of the quinoxaline derivatives are prepared. This often involves energy minimization to obtain the most stable conformation.[1]
- Docking Simulation:
 - Binding Site Identification: The active site of the protein is defined, often based on the location of a co-crystallized ligand in the PDB structure.[2]
 - Docking: A docking program (e.g., Discovery Studio) is used to predict the binding conformation of each quinoxaline derivative within the active site of the protein.[1][2] The software samples numerous possible orientations and conformations, scoring them based on a function that estimates binding affinity.[2]
- Validation:
 - A crucial step is to validate the docking protocol by redocking the original, co-crystallized ligand back into the protein's active site.[1] A root-mean-square deviation (RMSD) value of less than 2 Å is generally considered a successful validation, ensuring the reliability of the docking procedure.[1]

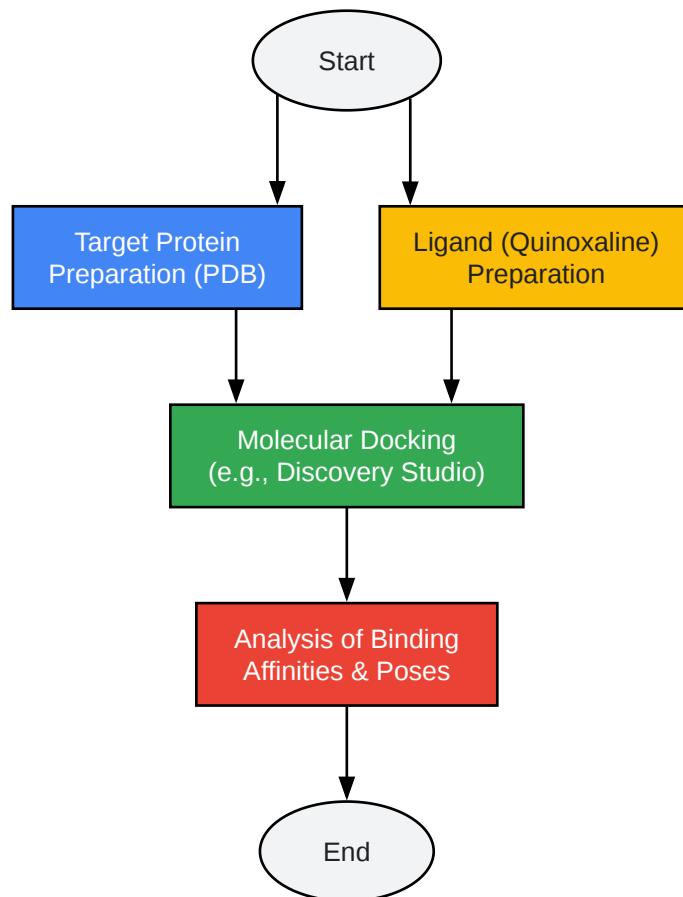
Visualizing the Molecular Landscape

To better understand the biological context and the experimental approach, the following diagrams illustrate a key signaling pathway targeted by quinoxaline derivatives and a typical molecular docking workflow.



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Caption: EGFR signaling pathway and the inhibitory action of quinoxaline derivatives.



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Caption: A generalized workflow for molecular docking studies.

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